molecular formula C19H28O3 B14226822 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- CAS No. 828263-02-1

2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-

Cat. No.: B14226822
CAS No.: 828263-02-1
M. Wt: 304.4 g/mol
InChI Key: XKYCRRQKLLZDJB-UHFFFAOYSA-N
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Description

2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-: is a chemical compound with the molecular formula C20H30O3 It is characterized by the presence of a dodecanone chain attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- typically involves the reaction of dodecanone with a benzodioxole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:

    Aldol Condensation: This method involves the condensation of dodecanone with a benzodioxole aldehyde in the presence of a base catalyst.

    Friedel-Crafts Acylation: This route involves the acylation of a benzodioxole ring with dodecanoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzodioxole derivatives

Scientific Research Applications

2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- can be compared with other similar compounds, such as:

    2-Dodecanone: Lacks the benzodioxole ring, resulting in different chemical properties and applications.

    12-(1,3-Benzodioxol-5-yl)-dodecanoic acid: Contains a carboxylic acid group instead of a ketone, leading to different reactivity and biological activities.

    2-Dodecanone, 12-(1,3-benzodioxol-4-yl)-: Similar structure but with a different substitution pattern on the benzodioxole ring, affecting its chemical behavior and applications.

Properties

CAS No.

828263-02-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

12-(1,3-benzodioxol-5-yl)dodecan-2-one

InChI

InChI=1S/C19H28O3/c1-16(20)10-8-6-4-2-3-5-7-9-11-17-12-13-18-19(14-17)22-15-21-18/h12-14H,2-11,15H2,1H3

InChI Key

XKYCRRQKLLZDJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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